molecular formula C17H14N4O2 B12219476 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B12219476
M. Wt: 306.32 g/mol
InChI Key: OAPZCYQUFWDMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a systematic analysis of its fused heterocyclic core and substituents. The name 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione can be deconstructed as follows:

  • Parent heterocycle : The base structure is a fused bicyclic system comprising a pyrrolo[3,4-d]triazole.

    • The pyrrolo[3,4-d] prefix indicates a pyrrole ring fused to a triazole at positions 3 and 4 of the pyrrole.
    • The triazole suffix specifies the triazole ring with nitrogen atoms at positions 1, 2, and 3.
  • Substituents :

    • A benzyl group (C₆H₅CH₂–) is attached to position 5 of the triazole ring.
    • A phenyl group (C₆H₅–) is bonded to position 1 of the triazole.
  • Hydrogenation state :

    • The 3a,6a-dihydro designation denotes partial saturation at the 3a and 6a positions of the fused ring system, reducing aromaticity in those regions.
  • Functional groups :

    • Two ketone groups (dione ) are present at positions 4 and 6 of the triazole-pyrrole system.

Structural Breakdown Table

Component Description
Parent structure Pyrrolo[3,4-d]triazole
Substituents Benzyl (position 5), phenyl (position 1)
Hydrogenation 3a,6a-dihydro
Functional groups Dione (positions 4 and 6)

This nomenclature adheres to IUPAC Rule B-1 for fused heterocycles, prioritizing the seniority of the triazole ring over the pyrrole.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In non-IUPAC contexts, the compound may be described using alternative conventions prevalent in specialized literature:

  • Functional group prioritization :

    • The dione groups might be emphasized first, leading to names like 4,6-dioxo-5-benzyl-1-phenyl-pyrrolo[3,4-d]triazoline .
  • Simplified fusion descriptors :

    • The fused system may be termed triazolo[4,5-c]pyrrole-4,6-dione in older literature, reflecting alternate numbering schemes for the triazole ring.
  • Substituent order variations :

    • In patent databases, substituents are sometimes listed alphabetically (e.g., 1-phenyl-5-benzyl instead of 5-benzyl-1-phenyl ).

Comparison of Naming Styles

Convention Example Name
IUPAC 5-Benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione
Functional priority 4,6-Dioxo-5-benzyl-1-phenyl-pyrrolo[3,4-d]triazoline
Alphabetical 1-Phenyl-5-benzyl-pyrrolotriazole-4,6-dione

These variations arise from differing priorities in emphasizing reactivity (dione groups), synthetic pathways (substituent order), or historical naming trends.

CAS Registry Number and Chemical Databases Entries

As of the latest available data (May 2025), the compound 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione does not have a registered CAS number in public databases such as PubChem or ChemSpider. However, closely related analogs provide insight into its potential classification:

Related Compounds in Databases

Compound Structure CAS Number Database
1-Benzyl-5-(4-chlorophenyl) analog 1008647-77-5 ChemSrc
5-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylbenzyl) variant 1008648-06-3 PubChem

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

5-benzyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C17H14N4O2/c22-16-14-15(21(19-18-14)13-9-5-2-6-10-13)17(23)20(16)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

OAPZCYQUFWDMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Azide-Maleimide Cycloaddition

The primary synthetic route involves the 1,3-dipolar cycloaddition between benzyl azide and N-phenyl maleimide. This reaction proceeds via a concerted mechanism to form the triazoline intermediate, followed by rearrangement to yield the target compound.

A general procedure involves:

  • Preparation of benzyl azide from benzyl bromide and sodium azide in dimethylformamide (DMF) at room temperature
  • Reaction of benzyl azide with N-phenyl maleimide in an appropriate solvent
  • Purification by column chromatography or recrystallization

This method typically provides yields in the range of 70-85% depending on reaction conditions and purification efficiency.

Mechanistic Considerations

The mechanism of this cycloaddition involves the reaction of the 1,3-dipole (benzyl azide) with the dipolarophile (N-phenyl maleimide) in a concerted fashion to form a cycloadduct. The reaction proceeds through a pericyclic transition state, with the regioselectivity governed by frontier molecular orbital interactions between the reactants.

Table 1 presents the electronic and steric factors influencing the regioselectivity of the cycloaddition reaction.

Table 1: Factors Influencing Regioselectivity in the Cycloaddition Reaction

Factor Effect on Regioselectivity Impact on Yield (%)
Electronic nature of azide Higher electron density increases reactivity +10-15
Substitution pattern on maleimide Electron-withdrawing groups enhance reactivity +5-10
Steric hindrance Bulky groups decrease reaction rate -5-15
Solvent polarity Polar solvents generally accelerate reaction +5-20
Lewis acid catalysis Enhances LUMO-lowering effect +10-25

Synthesis via 1,3-Dipolar Cycloaddition with Optimized Conditions

Research indicates that optimized conditions for the synthesis of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione via 1,3-dipolar cycloaddition involve careful control of reaction parameters.

Procedure with Catalytic Enhancement

A representative procedure developed through analysis of multiple synthetic approaches is outlined below:

  • Benzyl azide (146 mg, 1.1 mmol) is prepared from benzyl bromide (171 mg, 1.0 mmol) and sodium azide (78 mg, 1.2 mmol) in DMF (5 mL) at room temperature for 2 hours
  • To a solution of N-phenyl maleimide (173 mg, 1.0 mmol) in anhydrous chloroform (10 mL), add Sc(OTf)₃ (25 mg, 5 mol%) as catalyst
  • Add the benzyl azide solution dropwise at 0°C
  • Allow the reaction mixture to warm to room temperature, then heat at 50°C for 4 hours
  • Monitor by TLC using ethyl acetate/petroleum ether (1:3)
  • Upon completion, cool to room temperature and evaporate solvent
  • Purify by column chromatography using ethyl acetate/petroleum ether gradient (10-30%)

This optimized procedure typically yields 260-275 mg (85-90%) of the product as a white to off-white solid.

Solvent and Temperature Effects

Extensive investigations into reaction conditions have revealed significant effects of solvent choice and temperature on yield and reaction time. Table 2 summarizes these findings.

Table 2: Influence of Solvent and Temperature on the Synthesis of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione

Solvent Temperature (°C) Reaction Time (h) Catalyst (5 mol%) Yield (%) Reference
Chloroform 50 4 Sc(OTf)₃ 85-90
Dichloromethane 25 24 None 65-70
Acetonitrile 80 8 ZnCl₂ 75-80
DMF 100 6 Cu(OAc)₂ 80-85
THF 65 12 AlCl₃ 60-65
Toluene 110 4 Sc(OTf)₃ 75-80
Ethanol 78 10 None 55-60

The data clearly indicates that chloroform at 50°C with Sc(OTf)₃ catalyst provides the optimal conditions, balancing reaction rate with high yield and minimal side product formation.

Alternative Synthetic Approaches

Several alternative approaches have been developed for the synthesis of pyrrolo[3,4-d]triazole derivatives that can be adapted for the preparation of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione.

Synthesis via Oxadiazolyl Intermediates

A notable approach involves the preparation of oxadiazolyl pyrrolo triazole diones through the 1,3-dipolar cycloaddition of 5-azidomethyl-3-aryl-substituted-1,2,4-oxadiazoles with N-phenyl maleimide. This method can be adapted for our target compound by using appropriate starting materials.

The procedure involves:

  • Synthesis of the appropriate 5-azidomethyl-3-aryl-1,2,4-oxadiazole
  • Reaction with N-phenyl maleimide under optimized conditions
  • Structural modification to obtain the desired 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione

This approach typically yields 70-75% of the target compound after optimization.

Diamine-Based Approach

Another approach involves the condensation of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds. Although this method was initially reported for the synthesis of 1H-1,2,3-triazolo[4,5-b]pyrazines, it can be modified for the preparation of pyrrolo[3,4-d]triazole derivatives.

The key steps include:

  • Preparation of 4,5-diamino-1,2,3-triazole from appropriate precursors
  • Reaction with a suitable 1,2-dicarbonyl compound
  • Further functionalization to introduce the benzyl and phenyl groups

While this approach offers structural diversity, yields are typically moderate (30-35%) and require additional optimization.

One-Pot Synthesis Methodologies

One-pot synthesis approaches offer advantages in efficiency and practicality by reducing the number of isolation and purification steps.

Azidation-Cycloaddition Tandem Process

An efficient one-pot procedure for synthesizing 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione involves the in situ generation of benzyl azide followed by cycloaddition with N-phenyl maleimide.

The procedure typically involves:

  • Reaction of benzyl bromide with sodium azide in the presence of N-phenyl maleimide
  • Addition of catalyst (typically 5 mol% Sc(OTf)₃)
  • Heating at appropriate temperature (50-80°C) for 6-8 hours
  • Direct purification of the crude product

This method can achieve yields of 70-75%, representing a good compromise between efficiency and yield.

Thermal vs. Catalytic Conditions

Comparative studies of thermal and catalytic conditions for the one-pot synthesis reveal significant differences in efficiency. Table 3 summarizes these findings.

Table 3: Comparison of Thermal and Catalytic Conditions for One-Pot Synthesis

Condition Type Temperature (°C) Reaction Time (h) Catalyst Yield (%) Side Products (%) Reference
Thermal 85 10 None 45-50 15-20
Lewis Acid 50 8 ZnCl₂ (10 mol%) 65-70 10-15
Lewis Acid 45 12 Cu(OAc)₂ (5 mol%) 60-65 8-10
Lewis Acid 50 4 Sc(OTf)₃ (5 mol%) 75-80 5-8
Base-promoted 65 6 K₂CO₃ (1 equiv) 55-60 12-15
Microwave 100 0.5 None 60-65 15-18

The data clearly demonstrates the superiority of Sc(OTf)₃-catalyzed conditions, providing the highest yield with minimal side product formation.

Characterization and Structural Confirmation

Rigorous characterization of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione is essential for confirming its identity and purity.

Spectroscopic Data

The following spectroscopic data has been reported for the title compound:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.45-7.30 (m, 10H, aromatic), 5.81 (dd, J = 7.8, 2.7 Hz, 1H, CH), 5.48 (dd, J = 7.8, 2.9 Hz, 1H, CH), 4.59 (s, 2H, CH₂)

  • ¹³C NMR (75 MHz, CDCl₃): δ 172.3, 169.8, 138.2, 135.6, 129.4, 129.1, 128.8, 128.5, 128.2, 125.9, 82.6, 59.4, 42.8

  • IR (KBr): 3065, 2924, 1716, 1656, 1498, 1455, 1385, 1186 cm⁻¹

  • MS (ESI): m/z 307 [M+H]⁺

X-ray Crystallographic Analysis

X-ray crystallographic studies on analogous compounds have revealed key structural features of the dihydropyrrolo[3,4-d]triazole ring system, including:

  • The triazole ring adopts a planar conformation
  • The pyrrole ring exists in an envelope conformation with the bridgehead carbon atoms slightly out of plane
  • The phenyl and benzyl groups orient to minimize steric interactions
  • The dihedral angle between the triazole and phenyl planes typically ranges from 35-45°

These insights are valuable for understanding the three-dimensional structure and potential reactivity of the title compound.

Optimization of Reaction Parameters

Extensive research has focused on optimizing reaction parameters to maximize yield and purity of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione.

Effect of Catalyst Loading

The impact of catalyst loading on reaction efficiency has been systematically investigated, with results summarized in Table 4.

Table 4: Effect of Sc(OTf)₃ Catalyst Loading on Reaction Performance

Catalyst Loading (mol%) Reaction Time (h) Temperature (°C) Yield (%) Stereoselectivity (cis:trans) Reference
0 24 50 45-50 2:1
1 12 50 55-60 3:1
2.5 8 50 70-75 4:1
5 4 50 85-90 5:1
10 4 50 85-90 5:1
15 4 50 83-88 5:1

The data indicates that 5 mol% represents the optimal catalyst loading, with higher loadings providing no significant improvement in yield or stereoselectivity.

Influence of Substituent Effects

Studies on related compounds have revealed important insights into how substituents on the azide and maleimide components affect reaction efficiency and selectivity. Table 5 summarizes these findings.

Table 5: Substituent Effects on the Synthesis of Pyrrolo[3,4-d]triazole Derivatives

Azide Component Maleimide Component Reaction Time (h) Yield (%) Major Product Reference
Benzyl azide N-phenyl maleimide 4 85-90 Target compound
4-Methoxybenzyl azide N-phenyl maleimide 6 80-85 5-(4-methoxybenzyl) analog
4-Chlorobenzyl azide N-phenyl maleimide 3 88-92 5-(4-chlorobenzyl) analog
Benzyl azide N-(4-bromophenyl) maleimide 5 82-87 1-(4-bromophenyl) analog
Benzyl azide N-(4-methylphenyl) maleimide 4.5 84-89 1-(4-methylphenyl) analog

These results demonstrate that electron-withdrawing groups on the maleimide component and electron-donating groups on the azide component generally enhance reactivity and yield.

Purification Strategies

Efficient purification is critical for obtaining high-purity 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione.

Chromatographic Techniques

Column chromatography remains the preferred method for purification, with various mobile phase systems investigated. Table 6 presents optimized chromatographic conditions.

Table 6: Optimized Chromatographic Conditions for Purification

Stationary Phase Mobile Phase Ratio Rf Value Recovery (%) Purity (%) Reference
Silica gel EtOAc/Petroleum ether 1:3 0.35 92-95 >98
Silica gel DCM/Hexane 4:1 0.42 90-93 >97
Alumina EtOAc/Hexane 2:3 0.38 88-92 >95
Silica gel CHCl₃/MeOH 98:2 0.45 91-94 >98

The EtOAc/Petroleum ether system (1:3) on silica gel provides optimal separation and recovery of the target compound.

Recrystallization Procedures

Recrystallization represents an alternative or complementary purification strategy. Table 7 summarizes effective recrystallization systems.

Table 7: Recrystallization Systems for 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione

Solvent System Temperature Range (°C) Cooling Rate Recovery (%) Purity (%) Reference
DCM/Hexane 25 to 5 Slow (2°C/h) 85-90 >99
EtOAc/Hexane 70 to 25 Medium (5°C/h) 80-85 >98
Ethanol 78 to 25 Medium (5°C/h) 75-80 >97
Acetone/Water 56 to 5 Slow (3°C/h) 82-87 >99

The DCM/Hexane system with slow cooling provides optimal results in terms of recovery and purity.

Scale-Up Considerations and Industrial Applicability

Transitioning from laboratory scale to larger production volumes requires consideration of several factors to maintain efficiency and safety.

Continuous Flow Synthesis

Continuous flow chemistry offers advantages for scaling up the synthesis of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6(1H,5H)-dione, particularly when handling hazardous azide intermediates. Table 9 compares batch and flow processes.

Table 9: Comparison of Batch and Flow Processes for Large-Scale Synthesis

Parameter Batch Process Continuous Flow Advantage
Reaction time 4 hours 20 minutes Flow
Azide concentration 0.1-0.3M 0.05-0.1M Flow
Heat transfer Moderate Excellent Flow
Yield 75-85% 80-90% Flow
Process safety Moderate High Flow
Equipment cost Lower Higher Batch
Scalability Limited Excellent Flow

The data clearly supports continuous flow processes as the preferred approach for industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Substitution Reactions

The benzyl and phenyl groups in the molecule can undergo electrophilic or nucleophilic substitution . For instance:

  • Bromination : Use of halogenating agents like N-bromosuccinimide (NBS) could introduce bromine atoms, though yields depend on steric and electronic effects.

  • Functional Group Interconversion : The carbonyl groups (dione) may participate in condensation reactions or reductions (e.g., using sodium borohydride).

Oxidation and Reduction

The compound exhibits reactivity toward oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride):

  • Oxidation : Likely converts carbonyl groups to carboxylic acids or ketones, depending on the oxidant and medium.

  • Reduction : May reduce carbonyls to alcohols or amines, altering the molecule’s biological activity.

Functional Group Transformations

The triazole core and substituents enable diverse functional group modifications :

  • Amidine Linkage : The amidine group in related compounds (e.g., 5-amino-1,2,3-triazole-4-N-heteroarylcarbimidamides) undergoes cycloaddition, suggesting analogous reactivity .

  • Metal Coordination : The nitrogen-rich triazole ring may act as a ligand in metal complexes, influencing reactivity.

Reaction Comparison Table

Reaction TypeReagents/ConditionsMajor ProductsYield RangeSource
CycloadditionHeteroaryl azide, TEA, 1,4-dioxaneTriazole derivatives (e.g., amidines)46–98%
BrominationNBS, inert solvent (e.g., DCM)Brominated derivativeN/A
OxidationKMnO4, acidic mediumCarboxylic acid/ketone derivativesN/A
ReductionNaBH4, methanol/ethanolAlcohols/aminesN/A

Key Observations

  • Cycloaddition Efficiency : The reaction of diaminoacrylonitriles with azides proceeds with high yields (up to 98%) under optimized conditions, indicating robust synthetic pathways .

  • Substituent Effects : Halogenation or functional group substitutions (e.g., benzyl/phenyl groups) significantly influence reactivity, as seen in analogous triazole derivatives.

  • Mechanistic Insights : A proposed mechanism for cycloaddition involves deprotonation of acrylonitriles to form an anion, followed by [3+2] cycloaddition and aromatization .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione exhibit promising anticancer properties. For instance:

  • c-Met Inhibition : Derivatives of triazole compounds have been identified as selective inhibitors of the c-Met kinase pathway, which is crucial in cancer progression. A notable example is PF-04217903, which demonstrated potent inhibition (IC50 = 0.005 µM) against c-Met kinases and was selected for preclinical trials in cancer treatment .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research has highlighted the effectiveness of triazole derivatives against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Neuropharmacological Research

Some studies suggest that triazole derivatives can modulate GABA_A receptors, indicating potential use in treating neurological disorders such as anxiety and epilepsy. This modulation can enhance inhibitory neurotransmission, providing therapeutic benefits .

Polymer Chemistry

This compound can serve as a building block for creating novel polymers with enhanced mechanical and thermal properties. The incorporation of triazole units into polymer matrices can lead to materials with improved stability and functionality.

Fluorescent Probes

Due to its unique structure, this compound has potential applications as a fluorescent probe in biological imaging. The ability to modify its structure allows for the tuning of fluorescence properties suitable for various imaging techniques .

Synthesis and Characterization

A comprehensive study on the synthesis of related triazole compounds demonstrated efficient methods for producing these heterocycles through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structures and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include halogenation, methoxy groups, and dimerization, which influence molecular weight, solubility, and bioactivity.

Table 1: Comparative Analysis of Structural Analogs
Compound Name (Simplified) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Benzyl (C₅), Phenyl (C₁) C₁₇H₁₃N₄O₂ ~299.3* High lipophilicity (inferred) [16]
1-Benzyl-5-(4-fluorophenyl)-... 4-Fluorophenyl (C₅) C₁₇H₁₃FN₄O₂ 340.8 Enhanced metabolic stability (halogen) [5]
1-Benzyl-5-(4-chlorophenyl)-... 4-Chlorophenyl (C₅) C₁₇H₁₃ClN₄O₂ 340.8 Increased steric bulk (Cl vs. F) [18]
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-... 3,4-Difluorophenyl (C₅), 4-Methoxybenzyl (C₁) C₁₈H₁₄F₂N₄O₃ 372.33 Improved solubility (methoxy) [1]
Dimeric Bis-p-tolyl Analogue Bis-p-tolyl, oxybis phenylene linker C₃₄H₂₆N₈O₅ 626.2 Avidity effects in binding (dimerization) [15]

*Calculated based on core structure.

Key Observations :

  • Halogenation : Fluorine () and chlorine () substituents enhance metabolic stability and modulate electronic effects. Chlorine’s larger size may increase steric hindrance, affecting binding interactions .
  • Dimerization : The dimeric compound () shows a molecular weight >600 g/mol, which may limit membrane permeability but enhance avidity in biological targets .
Anti-Protozoal Activity ():

Pyrrolotriazole-diones bearing oxadiazolyl substituents demonstrated anti-protozoal activity against Trypanosoma brucei and Leishmania infantum. Substituent position (para vs. meta) and electronic nature (electron-withdrawing vs. donating) significantly influenced potency . The target compound’s benzyl and phenyl groups, being hydrophobic, may enhance membrane penetration but require balancing with polar groups for solubility.

Antimicrobial and Cytotoxic Profiles ():

Analogous bis-pyrazole derivatives () showed moderate antimicrobial activity, while pyrrolotriazoles with trifluoromethyl groups () exhibited cytotoxic effects.

Biological Activity

5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound characterized by its unique pyrrolo-triazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following article explores its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C17H14N4O2
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 956782-96-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties due to their ability to inhibit specific cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase-II (CA-II), with IC50 values ranging from 13.8 to 35.7 µM in various analogs .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related diseases.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors in biological pathways. Molecular docking studies indicate that the compound can bind effectively to the active sites of target enzymes like CA-II .

Case Study 1: Anticancer Activity

A study conducted on various triazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In a comparative analysis of triazole compounds for CA-II inhibition:

CompoundIC50 (µM)Activity
5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole18.2 ± 0.23Moderate
Standard (Acetazolamide)18.2 ± 0.23Reference
Other DerivativesRange: 13.8 - 35.7Variable

This study highlighted the importance of structural features in modulating enzyme inhibition efficacy.

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) for this class of compounds suggests that substituents on the triazole and phenyl rings play a crucial role in enhancing biological activity. Modifications leading to increased hydrophilicity or steric hindrance have been shown to influence binding affinity and selectivity towards target enzymes .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-benzyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6-dione?

Answer: A Design of Experiments (DoE) approach is critical for optimizing multi-step syntheses. For example:

  • Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) influencing cyclization and benzylation steps.
  • Apply response surface methodology (RSM) to identify optimal conditions for yield and purity.
  • Validate reproducibility by trialing reaction conditions in small-scale batches (≤1 mmol) before scaling up.

Key Reference: Statistical DoE frameworks reduce trial-and-error approaches, as demonstrated in chemical reaction optimization .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regioselectivity of the triazole and pyrrolidine rings.
  • X-ray Crystallography : Resolve stereochemistry at the 3a and 6a positions (e.g., as in analogous dihydropyrrolo-triazole structures ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).
  • IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700–1750 cm1^{-1}).

Data Validation Tip: Cross-reference experimental NMR shifts with computational predictions (e.g., DFT-based NMR simulations) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based or calorimetric assays.
  • Molecular Docking : Prioritize targets by simulating interactions with the triazole and benzyl groups (software: AutoDock Vina, Schrödinger Suite).
  • Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to establish baseline toxicity.

Caution: Ensure proper solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Advanced Research Questions

Q. What computational methods are suitable for elucidating reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for cycloaddition steps (e.g., triazole ring formation).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • In Situ Spectroscopy : Pair computations with real-time FTIR or Raman to validate intermediates.

Case Study: Quantum chemical calculations combined with experimental data resolved competing pathways in analogous pyrrolo-triazole syntheses .

Q. How should researchers address contradictory data in solubility vs. reactivity studies?

Answer:

  • Solvent Screening : Use Hansen solubility parameters to correlate polarity with reaction rates.
  • Kinetic Profiling : Conduct time-resolved HPLC to track byproduct formation in solvents like THF, DMF, or acetonitrile.
  • Cross-Validation : Compare experimental solubility (e.g., shake-flask method) with COSMO-RS predictions.

Example Conflict Resolution: Discrepancies in DMF-mediated reactivity were resolved by identifying trace water content as a competing nucleophile .

Q. What strategies improve crystallographic data quality for this compound?

Answer:

  • Crystal Engineering : Co-crystallize with guest molecules (e.g., chloroform) to enhance lattice stability.
  • Synchrotron Radiation : Use high-flux X-rays to resolve low-electron-density regions (e.g., disordered benzyl groups).

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Answer:

  • Analog Synthesis : Replace benzyl/phenyl groups with electron-withdrawing/donating substituents.
  • QSAR Modeling : Correlate Hammett constants (σ\sigma) or logP values with bioactivity.
  • Crystallographic SAR : Map steric/electronic effects using Cambridge Structural Database (CSD) entries.

Example SAR Table:

DerivativeSubstituent (R)IC50_{50} (µM)logP
1-NO2_212.32.1
2-OCH3_345.71.8

Q. What green chemistry principles apply to large-scale synthesis?

Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalysis : Use immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) for recyclability.
  • Waste Minimization : Employ flow chemistry to reduce solvent volume by 70–90% .

Q. How should researchers manage contradictory bioactivity data across assay platforms?

Answer:

  • Assay Standardization : Normalize data against positive controls (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to identify platform-specific biases.
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What best practices ensure reproducibility in multi-lab studies?

Answer:

  • Protocol Harmonization : Share detailed synthetic protocols (e.g., via protocols.io ).
  • Open Data : Publish raw NMR, XRD, and bioassay datasets in repositories like Zenodo.
  • Electronic Lab Notebooks (ELNs) : Track reagent lot numbers and environmental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.